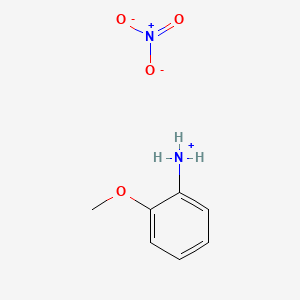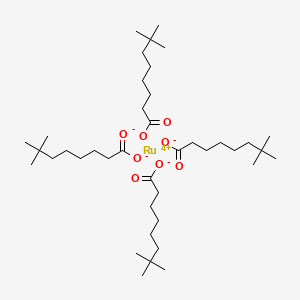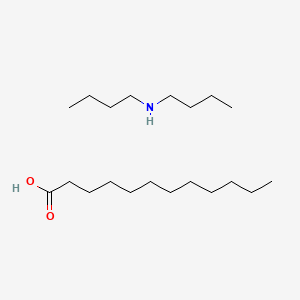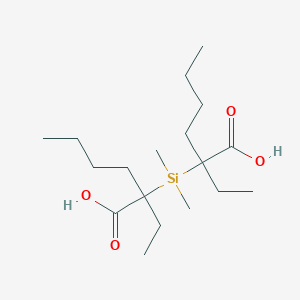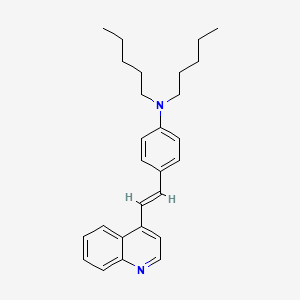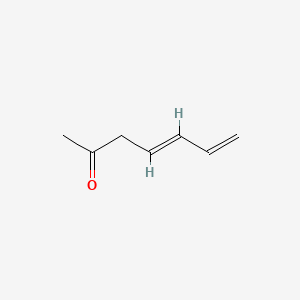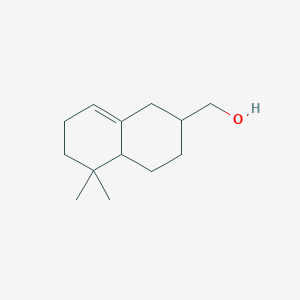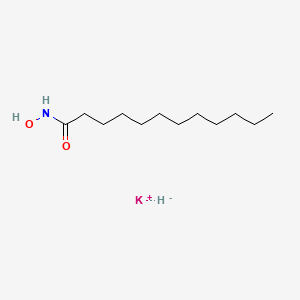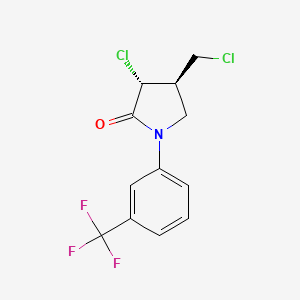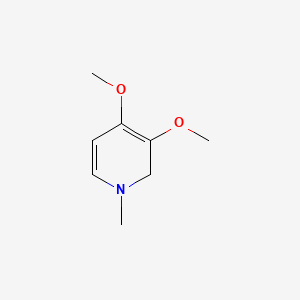
Bis(nonylphenyl) glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(nonylphenyl) glutarate is an organic compound with the molecular formula C35H52O4 and a molecular weight of 536.785 g/mol . It is a heterocyclic organic compound and is also known by its IUPAC name, bis(2-nonylphenyl) pentanedioate . This compound is used primarily in research and industrial applications.
Preparation Methods
The preparation of bis(nonylphenyl) glutarate involves the esterification of glutaric acid with nonylphenol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Bis(nonylphenyl) glutarate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis(nonylphenyl) glutarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving protein interactions and crosslinking.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a component in biomedical materials.
Industry: It is used in the production of polymers and as a plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of bis(nonylphenyl) glutarate involves its interaction with molecular targets through ester linkages. These interactions can lead to the formation of crosslinked networks in polymers and proteins. The compound can also undergo hydrolysis to release nonylphenol and glutaric acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Bis(nonylphenyl) glutarate can be compared with similar compounds such as:
Bis(nonylphenyl) succinate: This compound has a similar structure but with a shorter carbon chain in the dicarboxylic acid component.
Nonylphenyl hydrogen adipate: This compound has a similar nonylphenyl group but with adipic acid instead of glutaric acid.
The uniqueness of this compound lies in its specific ester linkages and the properties imparted by the nonylphenyl groups, which can influence its reactivity and applications in various fields .
Properties
CAS No. |
93982-12-8 |
|---|---|
Molecular Formula |
C35H52O4 |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
bis(2-nonylphenyl) pentanedioate |
InChI |
InChI=1S/C35H52O4/c1-3-5-7-9-11-13-15-22-30-24-17-19-26-32(30)38-34(36)28-21-29-35(37)39-33-27-20-18-25-31(33)23-16-14-12-10-8-6-4-2/h17-20,24-27H,3-16,21-23,28-29H2,1-2H3 |
InChI Key |
XOLPFCCYOWNLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCCC(=O)OC2=CC=CC=C2CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



